molecular formula C20H25NO4 B2531781 Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-21-1

Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2531781
CAS No.: 887210-21-1
M. Wt: 343.423
InChI Key: GPHXAQNDAYFLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.423. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Methodology

Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, and its derivatives, have been explored in various chemical syntheses and methodologies, demonstrating its versatility in organic chemistry. For example, ethyl 2-methyl-2,3-butadienoate undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This process signifies the compound's utility in creating highly functionalized tetrahydropyridines, a class of compounds with significant potential in pharmaceutical development and materials science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Anticancer Activity

The compound and its related structures have been investigated for their potential as anticancer agents. A study involving the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated these compounds for anticancer activity. Some derivatives exhibited low IC50 values, indicating strong anticancer properties relative to the reference drug doxorubicin. This research underscores the compound's relevance in developing new therapeutic agents against cancer (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).

Crystallography and Structural Analysis

Crystal structure analysis of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate analogues has been performed to understand the structural basis of their activity as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), a therapeutic target. Despite being analogues, different crystal packings were observed, highlighting the importance of structural elucidation in drug development (Kalina Mambourg, N. Tumanov, Gilles Henon, Steve Lanners, J. Garcia-Ladona, J. Wouters, 2021).

Biological Activity and Photophysical Investigation

The compound has also been the subject of studies focusing on its biological activities and photophysical properties. For instance, Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), synthesized via a related method, exhibited significant antibacterial activity against various bacterial strains. Its photophysical parameters, such as transition dipole moment and fluorescence quantum yield, have been calculated, showing its potential as a probe for determining critical micelle concentrations of surfactants in organized media (M. Alsharif, Sayeed Mukhtar, A. Asiri, Salman A. Khan, 2018).

Properties

IUPAC Name

ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-3-14-5-6-18-17(11-14)16(12-19(22)25-18)13-21-9-7-15(8-10-21)20(23)24-4-2/h5-6,11-12,15H,3-4,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHXAQNDAYFLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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